molecular formula C9H17NO B13172680 1-(1-Aminocyclopropyl)-4-methylpentan-2-one

1-(1-Aminocyclopropyl)-4-methylpentan-2-one

Cat. No.: B13172680
M. Wt: 155.24 g/mol
InChI Key: CEQYNGGPMZKKHR-UHFFFAOYSA-N
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Description

1-(1-Aminocyclopropyl)-4-methylpentan-2-one is an organic compound characterized by a cyclopropyl group attached to an amino group and a methylpentanone structure

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(1-Aminocyclopropyl)-4-methylpentan-2-one typically involves the cyclopropanation of an appropriate precursor followed by amination. One common method includes the reaction of a cyclopropyl ketone with an amine under controlled conditions to yield the desired product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often utilizing advanced catalytic systems and automated reaction monitoring to maintain consistent quality.

Chemical Reactions Analysis

Types of Reactions: 1-(1-Aminocyclopropyl)-4-methylpentan-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclopropyl ketones, while reduction can produce cyclopropyl alcohols.

Scientific Research Applications

1-(1-Aminocyclopropyl)-4-methylpentan-2-one has several applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new pharmaceuticals.

    Industry: The compound’s unique properties make it useful in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(1-Aminocyclopropyl)-4-methylpentan-2-one exerts its effects involves interactions with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the cyclopropyl group may interact with hydrophobic regions of proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

    1-Aminocyclopropane-1-carboxylic acid: A precursor in the biosynthesis of ethylene in plants.

    1-Aminocyclopropylphosphonate: Known for its use in biochemical research and potential therapeutic applications.

Uniqueness: 1-(1-Aminocyclopropyl)-4-methylpentan-2-one is unique due to its specific structural features, which confer distinct chemical and biological properties. Its combination of a cyclopropyl group with an amino and ketone functionality sets it apart from other similar compounds, making it a valuable molecule for various applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(1-aminocyclopropyl)-4-methylpentan-2-one

InChI

InChI=1S/C9H17NO/c1-7(2)5-8(11)6-9(10)3-4-9/h7H,3-6,10H2,1-2H3

InChI Key

CEQYNGGPMZKKHR-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)CC1(CC1)N

Origin of Product

United States

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